4-hydroxy Nonenal Mercapturic Acid

Description

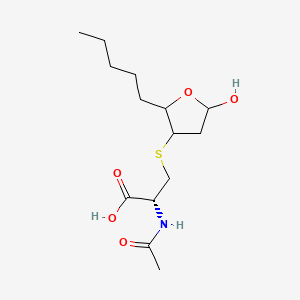

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3-(5-hydroxy-2-pentyloxolan-3-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5S/c1-3-4-5-6-11-12(7-13(17)20-11)21-8-10(14(18)19)15-9(2)16/h10-13,17H,3-8H2,1-2H3,(H,15,16)(H,18,19)/t10-,11?,12?,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWNQQSQBYUUAE-DCNVRKPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(CC(O1)O)SCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1C(CC(O1)O)SC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10849528 | |

| Record name | N-Acetyl-S-(5-hydroxy-2-pentyloxolan-3-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146764-24-1 | |

| Record name | N-Acetyl-S-(5-hydroxy-2-pentyloxolan-3-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10849528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Unveiling of a Key Oxidative Stress Biomarker: A Technical Guide to the Discovery and History of 4-Hydroxy-2-nonenal Mercapturic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and history of 4-hydroxy-2-nonenal mercapturic acid (HNE-MA), a pivotal urinary biomarker of lipid peroxidation and oxidative stress. We delve into the foundational research that led to the identification of 4-hydroxy-2-nonenal (HNE) as a major cytotoxic product of lipid peroxidation and trace the subsequent scientific journey to uncover its metabolic fate. This guide details the enzymatic pathway of HNE detoxification via glutathione conjugation and its ultimate conversion to a mercapturic acid derivative. Furthermore, we provide a comprehensive overview of the analytical methodologies, from early radio-chromatography to modern liquid chromatography-tandem mass spectrometry (LC-MS/MS), that have been instrumental in the detection, quantification, and validation of HNE-MA as a reliable non-invasive biomarker in both preclinical and clinical research.

Introduction: The Genesis of a Biomarker - From Lipid Peroxidation to 4-Hydroxy-2-nonenal

The story of 4-hydroxy-2-nonenal mercapturic acid begins with the broader investigation into the damaging effects of oxidative stress on biological systems. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, leads to the peroxidation of polyunsaturated fatty acids (PUFAs) in cellular membranes[1]. This cascade of reactions generates a complex mixture of reactive aldehydes, among which 4-hydroxy-2-nonenal (HNE) emerged as a primary and highly cytotoxic product[2][3].

The pioneering work of Professor Hermann Esterbauer and his colleagues in the 1980s was instrumental in the identification and characterization of HNE.[3][4][5] They established that HNE is a major and relatively stable product of the peroxidation of ω-6 PUFAs like linoleic and arachidonic acids.[2][4] Its high reactivity, attributed to its α,β-unsaturated aldehyde structure, allows it to readily form adducts with cellular macromolecules, including proteins and DNA, thereby disrupting cellular function and contributing to the pathogenesis of numerous diseases[6][7]. This inherent toxicity necessitated a deeper understanding of its metabolic fate and the body's detoxification mechanisms. Early research in the late 1980s and early 1990s began to uncover that HNE is rapidly metabolized in various cells and tissues, hinting at efficient enzymatic detoxification pathways[8][9].

The Discovery of a Metabolic Trail: The Mercapturic Acid Pathway

The detoxification of electrophilic compounds like HNE often involves conjugation with the tripeptide glutathione (GSH), a cornerstone of phase II metabolism. This process, catalyzed by glutathione S-transferases (GSTs), renders the molecule more water-soluble and facilitates its excretion. The resulting glutathione conjugate then undergoes a series of enzymatic transformations known as the mercapturic acid pathway, culminating in the formation of a mercapturic acid (N-acetylcysteine conjugate) that is readily eliminated in the urine.

The critical breakthrough in understanding the ultimate fate of HNE came from a series of meticulous in vivo studies in the mid-1990s. Research led by Alary and Debrauwer was pivotal in demonstrating that mercapturic acid conjugates are the major urinary end-metabolites of HNE in rats. Their 1995 publication in Chemical Research in Toxicology provided the first comprehensive evidence for this pathway. Through the administration of radiolabeled HNE to rats, they were able to trace its metabolic journey and identify the key urinary metabolites.

Subsequent research from this group and others further elucidated the specifics of this pathway, identifying not only the direct mercapturic acid of HNE (HNE-MA) but also mercapturates of its metabolites, such as 1,4-dihydroxy-2-nonene (DHN-MA) and 4-hydroxy-2-nonenoic acid (HNA-MA)[10][11][12]. These studies solidified the understanding that the mercapturic acid pathway is the primary route for the systemic elimination of HNE.

Biochemical Formation of HNE-MA

The formation of HNE-MA is a multi-step enzymatic process:

-

Glutathione Conjugation: The detoxification of HNE is initiated by its conjugation with glutathione (GSH), a reaction primarily catalyzed by glutathione S-transferases (GSTs). The nucleophilic thiol group of GSH attacks the electrophilic β-carbon of the α,β-unsaturated aldehyde in HNE via a Michael addition reaction.

-

Sequential Enzymatic Cleavage: The resulting HNE-glutathione conjugate (HNE-SG) is then sequentially catabolized. First, γ-glutamyltranspeptidase removes the glutamate residue. Subsequently, a dipeptidase cleaves the glycine residue, leaving a cysteine-HNE conjugate.

-

N-Acetylation: Finally, the cysteine-HNE conjugate is N-acetylated by N-acetyltransferase in the kidney to form the stable and water-soluble 4-hydroxy-2-nonenal mercapturic acid (HNE-MA), which is then excreted in the urine[13].

HNE-MA as a Biomarker of Oxidative Stress

The discovery of HNE-MA as a stable, urinary end-metabolite of HNE positioned it as a highly valuable non-invasive biomarker of in vivo lipid peroxidation and oxidative stress[10][14]. Unlike its reactive precursor, HNE, which has a short half-life and is difficult to measure accurately in biological fluids, HNE-MA can be quantified in urine, providing an integrated measure of systemic HNE production over time.

Numerous studies have since validated the use of HNE-MA as a biomarker in a variety of contexts:

-

Toxicology Studies: Exposure to pro-oxidant chemicals and drugs has been shown to increase urinary excretion of HNE-MA[15].

-

Clinical Research: Elevated levels of HNE-MA have been observed in various human diseases associated with oxidative stress, including diabetes, cardiovascular diseases, and neurodegenerative disorders[6][7][16].

-

Lifestyle and Environmental Factors: Studies have demonstrated that factors such as smoking can significantly increase urinary HNE-MA levels, which decrease upon cessation[15][17].

Quantitative Data on HNE-MA Excretion

| Species | Condition | HNE-MA Levels (Urine) | Reference |

| Human | Smokers | 0.17-12.19 mg/g creatinine | [17] |

| Human | Non-smokers | 0.05-2.26 mg/g creatinine | [17] |

| Rat | Control | ~10 ng/24h | [10] |

| Human | Control | ~5 µ g/24h | [10] |

Analytical Methodologies: From Discovery to Quantification

The ability to detect and quantify HNE-MA has been central to its establishment as a biomarker. The analytical techniques have evolved significantly over time, from the early use of radiolabeling to the highly sensitive and specific mass spectrometry-based methods used today.

Early Analytical Approaches

The initial identification of HNE metabolites heavily relied on the use of radiolabeled HNE ([³H]-HNE). This allowed researchers to track the distribution and excretion of HNE and its metabolites in animal models. The separation of these metabolites was typically achieved by High-Performance Liquid Chromatography (HPLC) coupled with radioactivity detection[11][18]. While effective for discovery, these methods were not suitable for routine quantification in non-experimental settings.

Modern Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) revolutionized the analysis of HNE-MA. This technique offers high sensitivity, specificity, and the ability to quantify multiple analytes simultaneously.

Experimental Protocol: Quantification of Urinary HNE-MA by LC-MS/MS

This protocol is a generalized representation based on common practices in the field.

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.

-

To 100 µL of supernatant, add an internal standard (e.g., deuterated HNE-MA, HNE-MA-d3) to correct for analytical variability.

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering matrix components.

-

Evaporate the solvent and reconstitute the sample in the initial mobile phase.

-

-

LC Separation:

-

Inject the prepared sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

The gradient is programmed to separate HNE-MA from other urinary components.

-

-

MS/MS Detection:

-

Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Employ Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring specific precursor-to-product ion transitions for HNE-MA and its internal standard.

-

HNE-MA transition: m/z 318 → 189

-

HNE-MA-d3 transition: m/z 321 → 192

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of HNE-MA standard.

-

Calculate the concentration of HNE-MA in the urine sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

-

Conclusion and Future Perspectives

The journey from the initial identification of HNE as a toxic byproduct of lipid peroxidation to the establishment of its urinary metabolite, HNE-MA, as a reliable biomarker of oxidative stress is a testament to decades of rigorous scientific inquiry. This in-depth understanding has provided researchers and clinicians with a powerful, non-invasive tool to investigate the role of oxidative stress in health and disease.

Future research will likely focus on refining the clinical utility of HNE-MA, including establishing definitive reference ranges for different populations and disease states. Furthermore, exploring the interplay between HNE-MA and other biomarkers of oxidative stress will provide a more comprehensive picture of the complex pathophysiology of diseases driven by oxidative damage. The continued evolution of analytical technologies promises even greater sensitivity and throughput, further solidifying the role of HNE-MA in both fundamental research and drug development.

References

-

Kuiper, H. C., Langsdorf, B. L., Miranda, C. L., Joss, J., Jubert, C., Mata, J. E., & Stevens, J. F. (2010). Quantitation of mercapturic acid conjugates of 4-hydroxy-2-nonenal and 4-oxo-2-nonenal metabolites in a smoking cessation study. Free Radical Biology and Medicine, 48(1), 65–72. [Link]

-

Alary, J., Debrauwer, L., Fernandez, Y., Cravedi, J. P., Rao, D., & Bories, G. (1998). 1,4-Dihydroxynonene mercapturic acid, the major end metabolite of exogenous 4-hydroxy-2-nonenal, is a physiological component of rat and human urine. Chemical Research in Toxicology, 11(2), 130–135. [Link]

-

Alary, J., Bravais, F., Cravedi, J. P., Debrauwer, L., Rao, D., & Bories, G. (1995). Mercapturic acid conjugates as urinary end metabolites of the lipid peroxidation product 4-hydroxy-2-nonenal in the rat. Chemical Research in Toxicology, 8(1), 34–39. [Link]

-

Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81–128. [Link]

-

Dalleau, S., Baradat, M., Guéraud, F., & Huc, L. (2013). "Twin peaks": Searching for 4-hydroxynonenal urinary metabolites after oral administration in rats. Redox Biology, 1(1), 332-340. [Link]

-

Siems, W. G., Zollner, H., Grune, T., & Esterbauer, H. (1997). Metabolic fate of 4-hydroxynonenal in hepatocytes: 1,4-dihydroxynonene is not the main product. Journal of Lipid Research, 38(3), 612–622. [Link]

-

Grune, T., Siems, W., Kowalewski, J., Zollner, H., & Esterbauer, H. (1991). Identification of metabolic pathways of the lipid peroxidation product 4-hydroxynonenal by enterocytes of rat small intestine. Biochemical International, 25(5), 963–971. [Link]

-

Alary, J., Guéraud, F., Cravedi, J. P., Debrauwer, L., Rao, D., & Bories, G. (2005). Dihydroxynonene Mercapturic Acid, a Urinary Metabolite of 4-hydroxynonenal, as a Biomarker of Lipid Peroxidation. BioFactors, 24(1-4), 89-96. [Link]

-

Roberts, L. J., II. (2008). Thematic review series: The formation of isoprostanes and related compounds in vivo. Journal of Lipid Research, 49(1), 1-10. [Link]

-

Wikipedia contributors. (2023, December 12). 4-Hydroxynonenal. In Wikipedia, The Free Encyclopedia. Retrieved January 29, 2024, from [Link]

-

Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid peroxidation: production, metabolism, and signaling mechanisms of malondialdehyde and 4-hydroxy-2-nonenal. Oxidative Medicine and Cellular Longevity, 2014, 360438. [Link]

-

Markesbery, W. R., & Lovell, M. A. (1998). 4-Hydroxynonenal, a product of lipid peroxidation, is elevated in the brain of patients with Alzheimer's disease. Neurobiology of Aging, 19(1), 33-36. [Link]

-

Role of the mercapturic acid pathway in 4-hydroxynonenal generation and disposition. [Link]

-

Uchida, K. (2003). 4-Hydroxy-2-nonenal: a versatile mediator of oxidative stress-induced signaling. Progress in lipid research, 42(4), 318-343. [Link]

-

Poli, G., Schaur, R. J., Siems, W. G., & Leonarduzzi, G. (2008). 4-Hydroxynonenal: a membrane lipid peroxidation product of medicinal interest. Medicinal research reviews, 28(4), 569-631. [Link]

-

Zarkovic, N. (2003). 4-Hydroxynonenal as a bioactive marker of pathophysiological processes. Molecular aspects of medicine, 24(4-5), 199-225. [Link]

-

Spickett, C. M. (2013). The lipid peroxidation product 4-hydroxy-2-nonenal: advances in chemistry and analysis. Redox biology, 1(1), 145-152. [Link]

-

Jaganjac, M., Zarkovic, N., Zarkovic, K., & Schaur, R. J. (2018). The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets?. Antioxidants, 7(9), 121. [Link]

-

Guichardant, M., & Lagarde, M. (2019). 4-Hydroxy-nonenal and 4-hydroxy-hexenal: biomarkers of oxidative stress. Biochimie, 163, 107-112. [Link]

-

Lee, S. H., Blair, I. A. (2001). Targeted chiral lipidomics analysis. Prostaglandins & other lipid mediators, 66(1), 1-22. [Link]

-

Lee, S. H., Williams, M. V., DuBois, R. N., & Blair, I. A. (2003). Cyclooxygenase-2-dependent and -independent pathways of lipid peroxidation in human colon cancer. Cancer research, 63(18), 5963-5969. [Link]

-

Uddin, M. A., & Park, C. H. (2020). 4-Hydroxynonenal: A Superior Oxidative Biomarker Compared to Malondialdehyde and Carbonyl Content Induced by Carbon Tetrachloride in Rats. Journal of toxicology, 2020, 8816597. [Link]

-

Zarkovic, K., Zarkovic, N., & Jaganjac, M. (2021). Relationship between 4-Hydroxynonenal (4-HNE) as Systemic Biomarker of Lipid Peroxidation and Metabolomic Profiling of Patients with Prostate Cancer. Metabolites, 11(11), 743. [Link]

-

Das, A., S. S. S. V., & Parikh, K. (2021). 4-Hydroxy-2-nonenal, a lipid peroxidation product, as a biomarker in diabetes and its complications: challenges and opportunities. Biomarkers, 26(1), 1-13. [Link]

-

Barrera, G. (2012). Oxidative stress and lipid peroxidation products in cancer progression and therapy. ISRN oncology, 2012, 137289. [Link]

-

APVMA. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

-

IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. [Link]

-

Bruce, C. F., & Van Vleet, T. R. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. Methods and protocols, 2(2), 49. [Link]

-

DergiPark. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. [Link]

-

Protocols.io. (2019). Extraction Protocol for untargeted LC-MS/MS - Urine. [Link]

-

Deng, H., et al. (2023). Urinary metabolomics analysis based on LC-MS for the diagnosis and monitoring of acute coronary syndrome. Frontiers in Cardiovascular Medicine, 10, 1195603. [Link]

-

Calafat, A. M., et al. (2022). Analysis of 19 urinary biomarkers of oxidative stress, nitrative stress, metabolic disorders, and inflammation using liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 1188, 123067. [Link]

-

Watters, J. L., et al. (2009). Comparison of three oxidative stress biomarkers in a sample of healthy adults. Biomarkers, 14(8), 587-595. [Link]

-

Favari, C., et al. (2024). Factors driving the inter-individual variability in the metabolism and bioavailability of (poly)phenolic metabolites: A systematic review of human studies. Redox Biology, 69, 103095. [Link]

-

Kang, M., et al. (2017). Inter- and intra-individual variations of urinary endogenous metabolites in healthy male college students using 1H NMR spectroscopy. Journal of physiological anthropology, 36(1), 1-10. [Link]

-

Kang, J., et al. (2021). Individual variability in human urinary metabolites identifies age-related, body mass index-related, and sex-related biomarkers. Molecular genetics & genomic medicine, 9(9), e1738. [Link]

-

Roth, K., et al. (1995). Interindividual differences in the concentration of 1-hydroxypyrene-glucuronide in urine and polycyclic aromatic hydrocarbon-DNA adducts in peripheral white blood cells after charbroiled beef consumption. Cancer Epidemiology, Biomarkers & Prevention, 4(8), 881-884. [Link]

-

Valcárcel, M., & Cárdenas, S. (2000). Validation of analytical methods. Journal of Chromatography A, 885(1-2), 3-14. [Link]

-

Ermer, J. (2001). Validation in pharmaceutical analysis. Part I: An integrated approach. Journal of pharmaceutical and biomedical analysis, 24(5-6), 755-767. [Link]

-

Pessoa, A. C. S., et al. (2022). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Journal of analytical & pharmaceutical research, 11(2), 48-55. [Link]

-

Griesmacher, A., et al. (2021). Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes?. Antioxidants, 10(7), 1083. [Link]

-

Ahmad, R., et al. (2019). Oxidative Stress and Antioxidant Biomarkers in Clinical and Experimental Models of Non-Alcoholic Fatty Liver Disease. International journal of molecular sciences, 20(18), 4584. [Link]

-

Markesbery, W. R. (1999). 4-hydroxynonenal increases neuronal susceptibility to oxidative stress. Journal of neuroscience research, 58(1), 117-124. [Link]

-

Zhong, H., & Yin, H. (2015). Analysis of 4-HNE-protein adducts in complex samples by mass spectrometry. Redox biology, 4, 159-169. [Link]

-

Kuiper, H. C., Miranda, C. L., Sowell, J. D., & Stevens, J. F. (2008). Mercapturic acid conjugates of 4-hydroxy-2-nonenal and 4-oxo-2-nonenal metabolites are in vivo markers of oxidative stress. The Journal of biological chemistry, 283(25), 17131–17138. [Link]

Sources

- 1. 4-Hydroxy-2-nonenal: a critical target in oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]

- 3. Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Hydroxy-2-nonenal, a lipid peroxidation product, as a biomarker in diabetes and its complications: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Hydroxy-2-nonenal, a lipid peroxidation product, as a biomarker in diabetes and its complications: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic fate of 4-hydroxynonenal in hepatocytes: 1,4-dihydroxynonene is not the main product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of metabolic pathways of the lipid peroxidation product 4-hydroxynonenal by enterocytes of rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,4-Dihydroxynonene mercapturic acid, the major end metabolite of exogenous 4-hydroxy-2-nonenal, is a physiological component of rat and human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "Twin peaks": searching for 4-hydroxynonenal urinary metabolites after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of novel urinary metabolites of the lipid peroxidation product 4-hydroxy-2-nonenal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dihydroxynonene mercapturic acid, a urinary metabolite of 4-hydroxynonenal, as a biomarker of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitation of mercapturic acid conjugates of 4-hydroxy-2-nonenal and 4-oxo-2-nonenal metabolites in a smoking cessation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Relationship between 4-Hydroxynonenal (4-HNE) as Systemic Biomarker of Lipid Peroxidation and Metabolomic Profiling of Patients with Prostate Cancer | MDPI [mdpi.com]

- 17. QUANTITATION OF MERCAPTURIC ACID CONJUGATES OF 4-HYDROXY-2-NONENAL AND 4-OXO-2-NONENAL METABOLITES IN A SMOKING CESSATION STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 18. “Twin peaks”: Searching for 4-hydroxynonenal urinary metabolites after oral administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

HNE-MA: The Definitive Urinary Biomarker for Lipid Peroxidation

Topic: Role of HNE-MA in Lipid Peroxidation: A Technical Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

From Molecular Mechanism to Clinical Quantification

Executive Summary

In the assessment of oxidative stress, the quantification of reactive aldehyde species is often compromised by their volatility and reactivity. 4-Hydroxynonenal (4-HNE) , a major

HNE-MA (4-Hydroxynonenal-Mercapturic Acid) represents the stable, downstream urinary metabolite of 4-HNE detoxification. As the N-acetyl-cysteine conjugate of 4-HNE, it offers a non-invasive, chemically stable, and biologically integrated readout of systemic lipid peroxidation. This guide details the mechanistic origin of HNE-MA, its validation as a clinical endpoint, and the gold-standard LC-MS/MS protocols required for its rigorous quantification.

The Mechanistic Origin: The Mercapturic Acid Pathway

To interpret HNE-MA data, one must understand the detoxification cascade that transforms a toxic lipid aldehyde into a soluble urinary metabolite.

The Peroxidation Cascade

Oxidative stress triggers the abstraction of hydrogen from omega-6 PUFAs (e.g., arachidonic acid, linoleic acid), generating lipid hydroperoxides. These unstable intermediates undergo homolytic cleavage to form 4-HNE .

Phase II Detoxification

4-HNE is highly electrophilic. While a fraction forms adducts with cellular proteins (damaging signaling pathways), the majority is detoxified via Glutathione S-Transferases (GSTs) , specifically hGSTA4-4.[1]

-

Conjugation: GST catalyzes the Michael addition of Glutathione (GSH) to the C3 atom of 4-HNE, forming GS-HNE .

-

Catabolism: The GS-HNE conjugate is exported from the cell and degraded extracellularly by

-glutamyl transpeptidase (GGT) and dipeptidases, removing the glutamate and glycine residues to yield the Cysteine conjugate (Cys-HNE) . -

Mercapturic Acid Formation: The Cys-HNE is taken up by the kidney, where N-acetyltransferases (NAT) acetylate the cysteine amine, producing HNE-MA .

Pathway Visualization

Figure 1: The metabolic pathway transforming toxic 4-HNE into the stable urinary biomarker HNE-MA via the Mercapturic Acid Pathway.[2][3][4][5][6]

Analytical Methodology: LC-MS/MS Quantification

While ELISA kits exist, they often suffer from cross-reactivity with other protein adducts. Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the authoritative standard for quantifying HNE-MA in clinical and preclinical samples.

Analytical Challenges & Solutions

-

Challenge: Urine matrix complexity (salts, urea).

-

Solution: Solid Phase Extraction (SPE) is mandatory to remove interferences and concentrate the analyte.

-

Challenge: Chemical instability of the aldehyde group.

-

Solution: HNE-MA exists in equilibrium with its hemiacetal form. Some protocols reduce it to DHN-MA (1,4-dihydroxynonene mercapturic acid) for stability, but direct measurement of HNE-MA is feasible with rapid processing and acidification.

Step-by-Step Protocol (Self-Validating)

Reagents:

-

Internal Standard (IS): Deuterated HNE-MA (HNE-MA-d3) or DHN-MA-d3. Crucial for normalizing extraction efficiency.

-

Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid.

Workflow:

-

Sample Preparation:

-

Thaw urine on ice. Vortex for 10 seconds.

-

Centrifuge at 3,000 x g for 10 min at 4°C to remove particulates.

-

Aliquot 1 mL of supernatant.

-

Spike IS: Add 10 µL of 10 µM HNE-MA-d3.

-

Acidification: Adjust pH to ~3.0 using 1N HCl. Acidification stabilizes the mercapturic acid moiety and improves SPE retention.

-

-

Solid Phase Extraction (SPE):

-

Cartridge: HLB (Hydrophilic-Lipophilic Balance) or C18 columns (e.g., Waters Oasis HLB, 60 mg).

-

Condition: 1 mL Methanol followed by 1 mL 0.1% Formic Acid in water.

-

Load: Apply acidified urine sample at a slow flow rate (<1 mL/min).

-

Wash: 1 mL 5% Methanol in water (removes salts/urea).

-

Elute: 1 mL 100% Methanol.

-

Dry: Evaporate eluate to dryness under nitrogen stream at 35°C.

-

Reconstitute: Dissolve residue in 100 µL Mobile Phase A/B (80:20).

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[7]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Ionization: Electrospray Ionization (ESI), typically Negative Mode (due to the carboxylic acid group on the mercapturic acid).

-

Mass Transitions (MRM)

Accurate quantification requires monitoring specific precursor-to-product ion transitions.

| Analyte | Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Structure Note |

| HNE-MA | Negative (-) | 318.1 | 189.1 | Loss of N-acetyl-cysteine moiety |

| HNE-MA | Negative (-) | 318.1 | 171.1 | Secondary transition |

| DHN-MA | Negative (-) | 320.1 | 191.1 | Reduced form (Alcohol) |

| HNE-MA-d3 | Negative (-) | 321.1 | 192.1 | Internal Standard |

Note: Some methods utilize Positive Mode ([M+H]+ ~320 for HNE-MA) depending on the specific mobile phase pH and additive chemistry, but Negative Mode often yields cleaner baselines for mercapturic acids.

Clinical & Research Interpretation

Reference Ranges and Normalization

Urinary biomarkers must be normalized to Creatinine to account for dilution.

-

Typical Healthy Range: 0.1 – 2.0 mg/g Creatinine (varies by method).

-

Pathological Range: Levels can increase 2-10 fold in conditions of severe oxidative stress.

Comparative Utility

| Biomarker | Specificity | Stability | Clinical Utility |

| HNE-MA | High (Specific to Omega-6 peroxidation) | High (Stable urinary end-product) | Gold Standard for integrated systemic stress. |

| Free 4-HNE | High | Low (Volatile, reactive) | Limited (Tissue biopsy only). |

| MDA (TBARS) | Low (Reacts with other aldehydes) | Moderate | Screening only; prone to dietary interference. |

| F2-Isoprostanes | High | High | Excellent, but reflects arachidonic acid specifically; complementary to HNE-MA. |

Applications in Drug Development

-

Toxicology Screening: Elevated HNE-MA in preclinical rat/mouse models indicates drug-induced lipid peroxidation (e.g., hepatotoxicity from acetaminophen or CCl4).

-

Efficacy Biomarker: In trials for antioxidants or Nrf2 activators, a reduction in urinary HNE-MA confirms target engagement and systemic reduction of oxidative stress.

References

-

Alary, J., et al. (1998).[8] "1,4-Dihydroxynonene mercapturic acid, the major end metabolite of exogenous 4-hydroxy-2-nonenal, is a physiological component of rat and human urine."[8] Chemical Research in Toxicology. Link

-

Kuiper, H. C., et al. (2006). "Mercapturic acid conjugates of 4-hydroxy-2-nonenal and 4-oxo-2-nonenal metabolites are in vivo markers of oxidative stress."[2][4][6] Journal of Biological Chemistry. Link

-

Peiro, G., et al. (2005). "Liquid chromatography-multistage tandem mass spectrometry for the quantification of dihydroxynonene mercapturic acid (DHN-MA), a urinary end-metabolite of 4-hydroxynonenal." Analytical and Bioanalytical Chemistry. Link

-

Mally, A., et al. (2007). "Quantitation of mercapturic acid conjugates of 4-hydroxy-2-nonenal and 4-oxo-2-nonenal metabolites in a smoking cessation study." Cancer Epidemiology, Biomarkers & Prevention. Link

-

Vistoli, G., et al. (2013). "4-Hydroxynonenal, an opportunistic signaling molecule and a promoter of chronic degenerative diseases." Oxidative Medicine and Cellular Longevity. Link

Sources

- 1. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]

- 2. QUANTITATION OF MERCAPTURIC ACID CONJUGATES OF 4-HYDROXY-2-NONENAL AND 4-OXO-2-NONENAL METABOLITES IN A SMOKING CESSATION STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-ESI-MS/MS determination of 4-hydroxy-trans-2-nonenal Michael adducts with cysteine and histidine-containing peptides as early markers of oxidative stress in excitable tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mercapturic Acid Conjugates of 4-Hydroxy-2-nonenal and 4-Oxo-2-nonenal Metabolites Are in Vivo Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urinary Biomarkers of Oxidative Status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. unitedchem.com [unitedchem.com]

- 8. 1,4-Dihydroxynonene mercapturic acid, the major end metabolite of exogenous 4-hydroxy-2-nonenal, is a physiological component of rat and human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-Hydroxy Nonenal Mercapturic Acid (HNE-MA) as an Oxidative Stress Indicator

Part 1: Executive Summary

Oxidative stress is a pathological hallmark of neurodegeneration, cardiovascular disease, and metabolic syndrome. While 4-hydroxy-2-nonenal (4-HNE) is a primary product of lipid peroxidation, its high reactivity and short half-life make it a poor candidate for direct clinical measurement.

This guide details the quantification of 4-hydroxy nonenal mercapturic acid (HNE-MA) and its predominant reduced form, 1,4-dihydroxynonane mercapturic acid (DHN-MA) .[1] These urinary metabolites represent the stable, detoxified end-products of the 4-HNE pathway, offering a non-invasive, time-integrated readout of systemic oxidative stress.

Key Technical Insight: While "HNE-MA" is the class name often used in broad discussions, DHN-MA is the dominant urinary species due to the rapid reduction of the aldehyde group in vivo. Successful assay development requires targeting DHN-MA for maximum sensitivity.

Part 2: Mechanistic Foundation

The HNE-Mercapturic Acid Pathway

The formation of HNE-MA/DHN-MA is a multi-step detoxification process involving Phase II metabolism.

-

Lipid Peroxidation: Omega-6 polyunsaturated fatty acids (PUFAs) oxidize to form 4-HNE.

-

Conjugation: Glutathione S-transferases (GSTs) catalyze the Michael addition of Glutathione (GSH) to 4-HNE, forming GS-HNE .

-

Metabolism:

-

Reduction: Aldose reductase reduces the aldehyde moiety of GS-HNE to form GS-DHN (Glutathionyl-1,4-dihydroxynonane).

-

Mercapturic Acid Formation: The glutamyl and glycinyl residues are cleaved (by GGT and dipeptidases), and the remaining cysteine conjugate is N-acetylated in the kidney to form DHN-MA , which is excreted in urine.

-

Pathway Visualization

Figure 1: The metabolic detoxification pathway of 4-HNE to its stable urinary biomarker, DHN-MA.

Part 3: Analytical Methodology (LC-MS/MS)

The "Gold Standard" for quantifying these metabolites is Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol

Objective: Quantify DHN-MA in human urine. Internal Standard (IS): d3-DHN-MA (Deuterated analog).

Step-by-Step Workflow:

-

Sample Thawing: Thaw urine samples on ice. Vortex for 10 seconds.

-

Internal Standard Addition:

-

Aliquot 200 µL of urine into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of Internal Standard solution (10 µM d3-DHN-MA in methanol).

-

-

Acidification:

-

Add 20 µL of 1 M HCl to adjust pH < 3. Rationale: Acidification protonates the carboxylic acid group, improving extraction efficiency into organic solvents.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 1 mL of Ethyl Acetate .

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

-

Evaporation:

-

Transfer the upper organic layer (supernatant) to a fresh glass vial.

-

Evaporate to dryness under a stream of Nitrogen gas at 35°C.

-

-

Reconstitution:

-

Resuspend the residue in 100 µL of Mobile Phase A/B (90:10).

-

Vortex and transfer to an LC autosampler vial.

-

LC-MS/MS Conditions

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

-

Ionization: Negative Electrospray Ionization (ESI-). Note: Mercapturic acids ionize strongly in negative mode due to the carboxylic acid.

-

Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phases:

Table 1: MRM Transitions for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV) |

| DHN-MA | 322.2 | 164.1 | Quantifier | -22 |

| DHN-MA | 322.2 | 130.1 | Qualifier | -30 |

| d3-DHN-MA (IS) | 325.2 | 167.1 | Quantifier | -22 |

| HNE-MA | 320.2 | 162.1 | Quantifier | -24 |

Note: DHN-MA is the reduced form (M+2H compared to HNE-MA).

Workflow Visualization

Figure 2: Analytical workflow for the extraction and quantification of urinary HNE metabolites.

Part 4: Data Interpretation & Validation

Normalization

Urinary biomarker concentrations must be normalized to urinary creatinine to account for variations in urine dilution.

-

Unit of Measure: ng/mg creatinine (or µmol/mol creatinine).

Reference Ranges & Confounding Factors

-

Healthy Baseline: DHN-MA is detectable in healthy individuals (approx. 0.2 – 1.0 µg/mg creatinine, though lab-specific validation is required).

-

Smoking: Smokers exhibit significantly elevated levels of DHN-MA and HNE-MA. Smoking cessation leads to a measurable decrease within weeks [1].

-

Diet: Heme-iron rich diets (red meat) can increase intestinal lipid peroxidation, elevating urinary DHN-MA levels [2].

-

Disease States: Elevated levels are observed in Alzheimer’s disease, diabetes, and following exposure to xenobiotics (e.g., carbon tetrachloride, acrylonitrile) [3].

Quality Control (QC) Criteria

To ensure trustworthiness (Trustworthiness in E-E-A-T):

-

Linearity: R² > 0.99 over the calibration range (e.g., 0.5 – 500 ng/mL).

-

Precision: CV < 15% for QC samples (Low, Mid, High).

-

Recovery: Internal standard recovery should be consistent (within ±20% of mean).

-

Stability: Samples are generally stable at -80°C, but avoid repeated freeze-thaw cycles (>3 cycles) as degradation of the mercapturic acid moiety can occur.

References

-

Kuiper, H. C., et al. (2010). Quantitation of mercapturic acid conjugates of 4-hydroxy-2-nonenal and 4-oxo-2-nonenal metabolites in a smoking cessation study. Free Radical Biology and Medicine. Link

-

Guéraud, F., et al. (2015). Heme-Iron-Induced Production of 4-Hydroxynonenal in Intestinal Lumen May Have Extra-Intestinal Consequences through Protein-Adduct Formation. MDPI Biomolecules.[4] Link

-

Alary, J., et al. (1998). 1,4-Dihydroxynonene mercapturic acid, the major end metabolite of exogenous 4-hydroxy-2-nonenal, is a physiological component of rat and human urine. Chemical Research in Toxicology. Link

-

Orioli, M., et al. (2005). LC-ESI-MS/MS determination of 4-hydroxy-trans-2-nonenal Michael adducts with cysteine and histidine-containing peptides as early markers of oxidative stress in excitable tissues. Journal of Chromatography B. Link

Sources

The Dual Facets of a Lipid Peroxidation Byproduct: A Technical Guide to the Toxicological Profile of 4-Hydroxy-2-Nonenal Mercapturic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of 4-hydroxy-2-nonenal (HNE), a highly reactive and cytotoxic aldehyde produced from lipid peroxidation, and its primary urinary metabolite, 4-hydroxy-2-nonenal mercapturic acid (HNE-MA). While HNE is a well-established mediator of cellular damage in a host of pathologies, the toxicological significance of its mercapturic acid derivative is more nuanced. This document will dissect the formation of HNE, its detoxification via the mercapturic acid pathway, the established toxicity of the parent aldehyde, the emerging biological activities of its glutathione conjugate, and the ultimate role of HNE-MA as a critical biomarker of oxidative stress.

The Genesis of a Toxic Aldehyde: Lipid Peroxidation and 4-HNE Formation

Under conditions of oxidative stress, reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs) within cellular membranes, initiating a cascade of reactions known as lipid peroxidation.[1][2] A major and highly toxic end-product of this process, particularly from the degradation of omega-6 PUFAs like linoleic and arachidonic acids, is 4-hydroxy-2-nonenal (HNE).[1] HNE is a potent electrophile, readily reacting with cellular nucleophiles such as the sulfhydryl and amino groups of proteins, as well as with DNA and phospholipids.[3][4] This reactivity underlies its broad cytotoxic and genotoxic effects.[5][6] The accumulation of HNE is implicated in the pathogenesis of a wide array of diseases, including cancer, cardiovascular and neurodegenerative disorders, and diabetes.[1][5]

The Mercapturic Acid Pathway: A Cellular Defense Against HNE

To mitigate the damaging effects of HNE, cells employ a crucial detoxification route known as the mercapturic acid pathway.[7] This multi-step process is the primary mechanism for the metabolism and excretion of HNE and other electrophilic compounds.

The initial and most critical step is the conjugation of HNE with the tripeptide glutathione (GSH), a reaction that can occur spontaneously but is significantly accelerated by glutathione S-transferases (GSTs).[8] This yields the glutathione conjugate, GS-HNE. Subsequently, the glutamyl and glycinyl residues are sequentially cleaved by γ-glutamyltransferase and dipeptidases, respectively, to form the cysteine conjugate. The final step involves N-acetylation of the cysteine conjugate in the kidneys, producing the water-soluble and excretable 4-hydroxy-2-nonenal mercapturic acid (HNE-MA).[7]

Figure 1. The metabolic pathway of 4-HNE to HNE-MA.

Toxicological Profile: From the Reactive Parent to the Excreted Metabolite

The toxicity associated with HNE is multifaceted and concentration-dependent. At physiological concentrations, HNE can act as a signaling molecule, while at higher concentrations, it leads to widespread cellular damage.[9]

| Concentration Range | Observed Effects of 4-HNE | References |

| Low (Physiological) | Modulation of cell signaling pathways, induction of antioxidant defenses. | [9] |

| Moderate | Induction of apoptosis, inhibition of DNA and protein synthesis. | [9] |

| High (Pathological) | Widespread protein adduction and dysfunction, membrane damage, cell necrosis. | [4][6] |

While the mercapturic acid pathway is primarily a detoxification route, emerging evidence suggests that the intermediate, GS-HNE, is not biologically inert. Studies have indicated that GS-HNE can act as a signaling molecule, capable of inducing both cell proliferation and death depending on its intracellular concentration.[1] Furthermore, some research suggests that GS-HNE may be a more potent inducer of inflammation than HNE itself.[1]

In contrast, there is a significant lack of evidence for the direct toxicity of the final metabolite, HNE-MA. The scientific literature predominantly characterizes HNE-MA as a stable, water-soluble end-product destined for urinary excretion.[7][10] Its chemical structure, with the reactive aldehyde group of HNE conjugated and subsequently modified, renders it significantly less reactive than its precursors. Therefore, the primary toxicological significance of HNE-MA lies in its role as a reliable biomarker of in vivo HNE formation and, by extension, oxidative stress.

HNE-MA as a Biomarker of Oxidative Stress

The quantification of HNE-MA in urine provides a non-invasive and integrated measure of systemic lipid peroxidation.[10] Elevated levels of urinary HNE-MA have been associated with a variety of pathological conditions characterized by oxidative stress, making it a valuable tool in both clinical and research settings.

Advantages of HNE-MA as a Biomarker:

-

Stability: HNE-MA is a stable end-product, less prone to the rapid degradation that affects its reactive precursors.

-

Non-invasiveness: Urinary collection is a simple and non-invasive procedure.

-

Integrated Measurement: Urinary levels reflect systemic HNE production over time.

Experimental Protocol: Quantification of HNE-MA in Urine by LC-MS/MS

The gold standard for the accurate and sensitive quantification of HNE-MA in biological fluids is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol provides a general framework for this analysis.

Figure 2. Workflow for LC-MS/MS quantification of HNE-MA.

Step-by-Step Methodology:

-

Sample Collection and Storage: Collect urine samples and store them at -80°C until analysis to prevent degradation.

-

Internal Standard Spiking: Thaw urine samples and spike with a known concentration of a stable isotope-labeled internal standard (e.g., d3-HNE-MA) to account for variations in sample preparation and instrument response.[5]

-

Extraction:

-

Solid Phase Extraction (SPE): Acidify the urine sample and apply it to an SPE cartridge (e.g., C18). Wash the cartridge to remove interfering substances and then elute the analytes with an organic solvent.

-

Liquid-Liquid Extraction (LLE): Acidify the urine sample and perform extraction with an immiscible organic solvent (e.g., ethyl acetate).

-

-

Evaporation and Reconstitution: Evaporate the eluate or organic layer to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase LC column (e.g., C18) to separate HNE-MA from other urinary components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of acid (e.g., formic acid), is typically used.[4][11][12]

-

Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection. This involves selecting the precursor ion of HNE-MA in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole.

-

-

Quantification: Construct a calibration curve using known concentrations of an HNE-MA standard. Quantify the amount of HNE-MA in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[5]

Conclusion and Future Directions

Future research should aim to definitively confirm the biological inertness of HNE-MA and explore any potential for cellular uptake and subtle biological effects under conditions of high concentration, such as in renal impairment. Further refinement and standardization of analytical methods for HNE-MA will continue to enhance its utility in clinical diagnostics and drug development.

References

- Bolner, A., Bosello, O., & Nordera, G. (Year). Relevance of a new HPLC assay for 4-hydroxy-2-nonenal in human plasma. Name of Journal, Volume(Issue), pages. [Link not available]

- Deng, C., Zhao, X., Chen, Y., Ai, K., Zhang, Y., Gong, T., et al. (2022).

- Dwivedi, S., Sharma, A., & Patrick, B. (Year). 4-hydroxynonenal in the pathogenesis and progression of human diseases. Archives of Biochemistry and Biophysics, Volume(Issue), pages.

- Kuiper, H. C., Langsdorf, B. L., Miranda, C. L., Joss, J., Jubert, C., Mata, J. E., & Stevens, J. F. (2010). Quantitation of mercapturic acid conjugates of 4-hydroxy-2-nonenal and 4-oxo-2-nonenal metabolites in a smoking cessation study. Free Radical Biology and Medicine, 48(1), 65–72.

- Lock, E. A., & Reed, C. J. (Year). Role of the mercapturic acid pathway in 4-hydroxynonenal generation and disposition. Name of Journal, Volume(Issue), pages.

- Riahi, Y., Sin-Ad, I., & La-Oved, K. (Year). Mercapturic Acid Conjugates of 4-Hydroxy-2-nonenal and 4-Oxo-2-nonenal Metabolites Are in Vivo Markers of Oxidative Stress. Name of Journal, Volume(Issue), pages.

- Hsu, K., et al. (2022). The lipid peroxidation product 4-hydroxynonenal inhibits NLRP3 inflammasome activation and macrophage pyroptosis. bioRxiv.

- Crary, J. F., & Trojanowski, J. Q. (Year). The lipid peroxidation by-product 4-hydroxynonenal is toxic to axons and oligodendrocytes. Name of Journal, Volume(Issue), pages.

- Hsu, K., et al. (2022). A Natural Metabolite and Inhibitor of the NLRP3 Inflammasome: 4-hydroxynonenal. Name of Journal, Volume(Issue), pages.

- Schaur, R. J. (Year). 4-Hydroxynonenal – A Toxic Leachable from Clinically Used Administration Materials. Name of Journal, Volume(Issue), pages.

- Völkel, W., Alvarez-Sánchez, R., Weick, I., et al. (2005). Glutathione conjugates of 4-hydroxy-2(E)-nonenal as biomarkers of hepatic oxidative stress-induced lipid peroxidation in rats. Free Radical Biology and Medicine, 38(11), 1526-1536.

- Butterfield, D. A., & Boyd-Kimball, D. (Year). Involvements of the Lipid Peroxidation Product, HNE, in the Pathogenesis and Progression of Alzheimer's Disease. Name of Journal, Volume(Issue), pages.

- Tricarico, M., et al. (Year). Effect of 4-hydroxynonenal, a product of lipid peroxidation, on natural cell mediated cytotoxicity. Name of Journal, Volume(Issue), pages.

- Völkel, W., et al. (Year). Metabolism of 4-hydroxynonenal, a cytotoxic product of lipid peroxidation, in rat precision-cut liver slices. Name of Journal, Volume(Issue), pages.

- Wills, J. W., et al. (Year). Understanding the cellular uptake and genotoxic potential of industrial relevant nanomaterials utilizing electron microscopy and the ToxTracker assay in vitro. Name of Journal, Volume(Issue), pages.

- Antonucci, S., & Di Lisa, F. (Year). The Key Role of GSH in Keeping the Redox Balance in Mammalian Cells: Mechanisms and Significance of GSH in Detoxification via Formation of Conjugates. Name of Journal, Volume(Issue), pages.

-

Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

- Al-Ahmad, A. J., & Al-Hakami, A. M. (Year). Toxicity and cellular uptake of gold nanoparticles: what we have learned so far? Name of Journal, Volume(Issue), pages.

- Spitz, D. R., et al. (Year). Glutathione Dependent Metabolism and Detoxification of 4-hydroxy-2-nonenal. Name of Journal, Volume(Issue), pages.

- Wang, J., et al. (2022). A Comprehensive 2D-LC/MS/MS Profile of the Normal Human Urinary Metabolome. Metabolites, 12(9), 861.

- Yilmaz, H., & Aksoy, A. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory.

- Kim, H., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences, 20(12), 2875.

- Duan, X., & Li, Y. (2013). Physicochemical characteristics of nanoparticles affect circulation, biodistribution, cellular internalization, and trafficking. Small, 9(9-10), 1521-32.

-

OUS-research.no. (n.d.). Method development in analytical toxicology. Retrieved from [Link]

- Snenghi, R., et al. (2021). Pharmacogenetics and Forensic Toxicology: A New Step towards a Multidisciplinary Approach. International Journal of Molecular Sciences, 22(21), 11956.

-

National Institute of Environmental Health Sciences. (n.d.). Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences. Retrieved from [Link]

Sources

- 1. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nanomaterials in Medicine: Understanding Cellular Uptake, Localization, and Retention for Enhanced Disease Diagnosis and Therapy [aginganddisease.org]

- 3. Involvements of the Lipid Peroxidation Product, HNE, in the Pathogenesis and Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive 2D-LC/MS/MS Profile of the Normal Human Urinary Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. QUANTITATION OF MERCAPTURIC ACID CONJUGATES OF 4-HYDROXY-2-NONENAL AND 4-OXO-2-NONENAL METABOLITES IN A SMOKING CESSATION STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The lipid peroxidation by-product 4-hydroxynonenal is toxic to axons and oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glutathione dependent metabolism and detoxification of 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of 4-hydroxynonenal, a product of lipid peroxidation, on natural cell mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mercapturic Acid Conjugates of 4-Hydroxy-2-nonenal and 4-Oxo-2-nonenal Metabolites Are in Vivo Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. dergipark.org.tr [dergipark.org.tr]

Biomarkers of Oxidative Stress: The 4-HNE Mercapturic Acid Pathway

The following technical guide details the metabolic fate of 4-hydroxy-2-nonenal (4-HNE) through the mercapturic acid pathway, focusing on the formation of 1,4-dihydroxynonane mercapturic acid (DHN-MA) .

Technical Guide for Drug Development & Toxicology

Executive Summary

Lipid peroxidation is a hallmark of oxidative stress, generating stable, toxic electrophiles that modify cellular proteomes. Among these, 4-hydroxy-2-nonenal (4-HNE) is the most abundant and cytotoxic "second messenger" of free radicals. While 4-HNE protein adducts are commonly measured in tissue, they are poor non-invasive biomarkers.

The gold standard for assessing systemic 4-HNE detoxification in vivo is the quantification of its urinary metabolite: 1,4-dihydroxynonane mercapturic acid (DHN-MA) . This guide delineates the mechanistic pathway of DHN-MA formation, the enzymology involved (specifically GSTA4-4), and a validated LC-MS/MS workflow for its detection in clinical and preclinical urine samples.

Mechanistic Pathway: From Lipid Peroxidation to Excretion

The detoxification of 4-HNE relies on Phase II metabolism, primarily conjugation with Glutathione (GSH). This process is not passive; it is catalytically driven by specific Glutathione S-Transferase (GST) isoforms.

The Biochemistry of Conjugation

-

Michael Addition: The sulfhydryl group of GSH attacks the electrophilic C3 position of 4-HNE.

-

Hemiacetal Equilibrium: The resulting conjugate (GS-HNE) exists in equilibrium with a cyclic hemiacetal form.

-

Reduction (Critical Step): Unlike many other mercapturic acid pathways, the aldehyde moiety of GS-HNE is rapidly reduced to an alcohol by Aldose Reductase (AR) , forming GS-DHN (Glutathionyl-1,4-dihydroxynonane). This reduction prevents the reversibility of the Michael addition, effectively "locking" the toxin for excretion.

-

Mercapturic Acid Formation: The GS-DHN is processed by the classic mercapturic acid pathway (hydrolysis of glutamate and glycine, followed by N-acetylation of the cysteine conjugate).

Pathway Visualization

The following diagram illustrates the stepwise conversion of 4-HNE to its urinary metabolite DHN-MA.

Figure 1: The metabolic detoxification pathway of 4-HNE. Note the critical reduction step by Aldose Reductase which stabilizes the conjugate.

Enzymology: Specificity Matters

For researchers developing GST inhibitors or inducers, understanding isoform specificity is vital.

-

GST A4-4 (Alpha Class): This is the catalytic powerhouse for 4-HNE detoxification. It exhibits a high catalytic efficiency (

) specifically for 4-HNE, unlike GST A1-1 which is promiscuous. GST A4-4 is evolutionarily "pre-organized" to accept the 4-hydroxyalkenal structure. -

RLIP76 (RalBP1): Once the GS-HNE/GS-DHN conjugate is formed, it must be transported out of the cell. RLIP76 is the ATP-dependent non-ABC transporter responsible for the efflux of these conjugates, preventing intracellular accumulation and toxicity.

Experimental Implication: In knockout models (e.g., mGsta4 null mice), urinary DHN-MA levels decrease significantly, while tissue 4-HNE protein adducts increase, validating DHN-MA as a specific readout of GSTA4-4 activity.

Analytical Protocol: LC-MS/MS Quantification

Quantifying DHN-MA in urine requires overcoming matrix effects and ensuring stability. The following protocol uses Isotope Dilution Mass Spectrometry , the requisite standard for regulatory submissions.

Analyte Properties

| Property | 1,4-Dihydroxynonane Mercapturic Acid (DHN-MA) |

| Molecular Formula | |

| Molecular Weight | ~321.43 Da |

| Precursor Ion (M+H)+ | m/z 322.2 |

| Stability | Stable in frozen urine (-80°C); avoid repeated freeze-thaw cycles. |

Sample Preparation Workflow

-

Collection: Collect 24h urine (rodents) or spot urine (humans). Add antioxidant (e.g., BHT) immediately to prevent ex vivo lipid peroxidation.

-

Internal Standard: Spike 100 µL urine with deuterated standard (

-DHN-MA or -

Solid Phase Extraction (SPE):

-

Condition HLB cartridges with Methanol then Water.

-

Load acidified urine (pH 4.0).

-

Wash with 5% Methanol.

-

Elute with 100% Methanol.

-

-

Reconstitution: Evaporate methanol and reconstitute in Mobile Phase A (0.1% Formic Acid in Water).

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

-

Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode .[1] (Note: While mercapturates are often measured in negative mode, the DHN moiety ionizes well in positive mode as

).

Recommended MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Rationale |

| DHN-MA | 322.2 | 164.1 | 15 | Loss of N-acetylcysteine moiety |

| DHN-MA | 322.2 | 130.1 | 25 | Formation of protonated N-acetylcysteine ion (Qualifier) |

| IS ( | 325.2 | 164.1 | 15 | Deuterium label is on the acetyl group (typically) or lipid tail depending on synthesis |

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for urinary DHN-MA quantification.[2][3]

Applications in Drug Development

Toxicology Screening

Elevated DHN-MA is a specific biomarker for drugs causing oxidative stress (e.g., Doxorubicin, Acetaminophen overdose). Unlike MDA (Malondialdehyde), which is prone to artifactual formation, DHN-MA represents the detoxified fraction of 4-HNE, providing a dynamic readout of the host's defensive capacity.

Efficacy Biomarker

For Nrf2 activators or GST inducers intended to treat oxidative stress diseases (e.g., NASH, neurodegeneration), an increase in urinary DHN-MA (acutely) can indicate successful target engagement (upregulation of GSTA4-4), followed by a long-term decrease as the underlying oxidative stress is resolved.

References

-

Esterbauer, H., et al. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine. Link

-

Alary, J., et al. (1998). 1,4-Dihydroxynonene mercapturic acid, the major end metabolite of exogenous 4-hydroxy-2-nonenal, is a physiological component of rat and human urine.[3][4] Chemical Research in Toxicology. Link

-

Hubatsch, I., et al. (1998). Human glutathione transferase A4-4: an alpha class enzyme with high catalytic efficiency in the conjugation of 4-hydroxynonenal. Biochemical Journal. Link

-

Awasthi, Y. C., et al. (2004). Regulation of 4-hydroxynonenal-mediated signaling by glutathione S-transferases. Free Radical Biology and Medicine. Link

-

Peiro, G., et al. (2005). Liquid chromatography-multistage tandem mass spectrometry for the quantification of dihydroxynonene mercapturic acid (DHN-MA).[2][3] Journal of Chromatography B. Link

Sources

- 1. Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liquid chromatography-multistage tandem mass spectrometry for the quantification of dihydroxynonene mercapturic acid (DHN-MA), a urinary end-metabolite of 4-hydroxynonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,4-Dihydroxynonene mercapturic acid, the major end metabolite of exogenous 4-hydroxy-2-nonenal, is a physiological component of rat and human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Biogenesis and Analysis of 4-Hydroxy Nonenal Mercapturic Acid (HNE-MA) and its Reduced Metabolites

Content Type: Technical Guide | Version: 2.0 | Focus: Biochemistry & Bioanalysis

Abstract

4-Hydroxy-2-nonenal (4-HNE) is the primary

Part 1: The Precursor Cascade

The formation of HNE-MA is not a single-step reaction but the endpoint of a complex metabolic relay involving lipid autoxidation followed by Phase II xenobiotic metabolism.

Upstream Precursors: The Lipid Substrates

The ultimate precursors are omega-6 polyunsaturated fatty acids (PUFAs) incorporated into membrane phospholipids.

-

Linoleic Acid (LA, 18:2

-6): The primary substrate. Peroxidation initiates via hydrogen abstraction at the bis-allylic carbon (C-11), leading to the formation of 13-hydroperoxyoctadecadienoic acid (13-HPODE). -

Arachidonic Acid (AA, 20:4

-6): A secondary source, though less significant for 4-HNE specifically compared to LA.

Mechanism of Cleavage:

13-HPODE undergoes Hock cleavage (acid-catalyzed heterolysis) or homolytic

Direct Metabolic Precursors: The Glutathione Relay

Once 4-HNE is generated, it is detoxified via the mercapturic acid pathway.[1] The specific precursors to the final urinary acid are the intermediate peptide conjugates.

| Sequence | Precursor Molecule | Enzymatic Catalyst | Mechanism |

| 1 | 4-HNE + Glutathione (GSH) | GST A4-4 (Major Isoform) | Michael addition of GSH thiolate to C3 of 4-HNE. |

| 2 | HNE-Glutathione (HNE-GSH) | Removal of | |

| 3 | HNE-Cysteinylglycine | Dipeptidases | Hydrolysis of glycine. |

| 4 | HNE-Cysteine | N-acetyltransferase (NAT ) | Acetylation of the cysteine amine. |

| 5 | HNE-Mercapturic Acid (HNE-MA) | Aldo-keto Reductase (AKR1B1 ) | Critical Step: Reduction of the C1 aldehyde to an alcohol. |

Technical Note on DHN-MA: While "HNE-MA" is the theoretical conjugate, the aldehyde group at C1 is metabolically unstable. In vivo, it is predominantly reduced to the alcohol form, 1,4-dihydroxynonane mercapturic acid (DHN-MA) , or oxidized to the acid (HNA-MA). Therefore, DHN-MA is the actual stable analyte measured in urine.

Pathway Visualization

The following diagram illustrates the transition from membrane lipids to the urinary metabolite.

Caption: The metabolic biotransformation of Linoleic Acid to the stable urinary biomarker DHN-MA.

Part 2: Synthesis of Reference Standards

Commercial availability of HNE-MA/DHN-MA is limited. For rigorous quantification, researchers must synthesize their own standards. The following protocol yields the reduced form (DHN-MA), which matches the biological analyte.

Protocol: Semi-Synthetic Preparation of DHN-MA

Principle: Direct Michael addition of N-acetylcysteine (NAC) to 4-HNE, followed by borohydride reduction.

Reagents:

-

4-HNE (Ethanolic solution)

-

N-acetylcysteine (NAC)

-

Sodium Phosphate Buffer (0.1 M, pH 8.0)[2]

-

Sodium Borohydride (

) in 0.1 N NaOH

Step-by-Step Methodology:

-

Conjugation (Formation of HNE-MA):

-

Prepare a 100 mM solution of NAC in Phosphate Buffer (pH 8.0).

-

Add 4-HNE (in ethanol) to the NAC solution to achieve a 1:10 molar ratio (HNE:NAC). The excess thiol drives the reaction to completion.

-

Incubate at 37°C for 2 hours with gentle stirring.

-

Checkpoint: At this stage, you have HNE-MA (aldehyde form).

-

-

Reduction (Formation of DHN-MA):

-

Add

solution (5 molar equivalents relative to HNE) to the reaction mixture. -

Stir at room temperature for 30 minutes. This reduces the C1 aldehyde to a hydroxyl group and the C2-C3 double bond if not already saturated (though the Michael addition removes the double bond at C2-C3, the aldehyde reduction is the primary goal here).

-

Note: The Michael addition saturates the C2-C3 bond. The borohydride reduces the C1 carbonyl.

-

-

Extraction & Purification:

Part 3: Analytical Quantification (LC-MS/MS)

The quantification of DHN-MA in urine requires Isotope Dilution Mass Spectrometry.

Sample Preparation Workflow

Internal Standard: Use deuterated DHN-MA (

-

Aliquot: Transfer 200

L of urine to a microcentrifuge tube. -

Spike: Add 10

L of Internal Standard (1 -

Acidify: Add 20

L 1 N HCl (Target pH 2–3). Acidification protonates the carboxylic acid of the mercapturate, driving it into the organic phase. -

Extract: Add 1 mL Ethyl Acetate, vortex for 2 mins, centrifuge at 10,000 x g for 5 mins.

-

Concentrate: Transfer supernatant to a glass vial; evaporate to dryness under

. -

Reconstitute: Dissolve residue in 100

L of 0.1% Formic Acid in Water/Acetonitrile (90:10).

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo TSQ). Mode: Negative Electrospray Ionization (ESI-). Mercapturic acids ionize efficiently in negative mode due to the carboxylic acid group.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 8 minutes |

| Flow Rate | 0.3 mL/min |

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| DHN-MA | 320.1 ( | 191.0 | -22 |

| DHN-MA (Qual) | 320.1 | 143.0 | -30 |

| 323.1 | 194.0 | -22 |

Note: The product ion m/z 191 corresponds to the loss of the mercapturic acid moiety (N-acetylcysteine group cleavage).

Analytical Workflow Diagram

Caption: Optimized extraction and detection workflow for urinary DHN-MA.

References

-

Alary, J., et al. (1995).[5] Mercapturic acid conjugates as urinary end metabolites of the lipid peroxidation product 4-hydroxy-2-nonenal in the rat.[3][6] Chemical Research in Toxicology. [Link][5]

-

Kuiper, H. C., et al. (2010).[2] LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress. Current Protocols in Toxicology. [Link]

-

Peiro, G., et al. (2005). Liquid chromatography-multistage tandem mass spectrometry for the quantification of dihydroxynonene mercapturic acid (DHN-MA), a urinary end-metabolite of 4-hydroxynonenal.[7] Analytical and Bioanalytical Chemistry. [Link]

-

Esterbauer, H., et al. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine. [Link]

-

Zimmerman, C. L., et al. (1999). Metabolism of 4-hydroxynonenal by rat liver microsomes and glutathione S-transferase isozymes. Chemical Research in Toxicology. [Link][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mercapturic Acid Conjugates of 4-Hydroxy-2-nonenal and 4-Oxo-2-nonenal Metabolites Are in Vivo Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. QUANTITATION OF MERCAPTURIC ACID CONJUGATES OF 4-HYDROXY-2-NONENAL AND 4-OXO-2-NONENAL METABOLITES IN A SMOKING CESSATION STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. 1,4-Dihydroxynonene mercapturic acid, the major end metabolite of exogenous 4-hydroxy-2-nonenal, is a physiological component of rat and human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liquid chromatography-multistage tandem mass spectrometry for the quantification of dihydroxynonene mercapturic acid (DHN-MA), a urinary end-metabolite of 4-hydroxynonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

optimization of mobile phase for 4-HNE-MA chromatography

Technical Support Center: Mobile Phase Optimization for 4-HNE-MA Chromatography

Introduction: The Chemical Challenge

4-HNE-MA is the major urinary metabolite of 4-hydroxynonenal (4-HNE), a cytotoxic end-product of lipid peroxidation. Analyzing it requires navigating a specific chemical paradox:

-

Polarity: As a mercapturic acid conjugate, it contains a carboxylic acid moiety (pKa ~3.7) and a hydroxyl group, making it relatively polar.

-

Stereochemistry: 4-HNE-MA possesses three chiral centers, often resulting in multiple diastereomeric peaks that can complicate integration.

-

Detection: It is most sensitively detected in negative electrospray ionization (ESI-) mode (

at m/z ~362), yet it requires acidic conditions for adequate retention on Reverse Phase (RP) columns.

This guide provides a self-validating system to optimize your mobile phase, balancing the need for chromatographic retention with mass spectrometric sensitivity.

Module 1: Mobile Phase Selection (The "Why")

The choice of mobile phase dictates the separation of diastereomers and the ionization efficiency.

Q: Which organic modifier should I use: Acetonitrile or Methanol?

Recommendation: Acetonitrile (ACN) is the primary recommendation.

-

Reasoning: ACN generally provides sharper peak shapes for mercapturic acids compared to Methanol (MeOH). MeOH is a protic solvent and can participate in hydrogen bonding with the analyte and stationary phase, often leading to broader peaks for polar analytes like 4-HNE-MA.

-

Exception: If you fail to separate the diastereomers of 4-HNE-MA (if that is your goal) using ACN, switching to MeOH can alter the selectivity enough to resolve them due to different solvation mechanisms.

Q: Which aqueous buffer is optimal for ESI(-)?

Recommendation: 0.1% Formic Acid (FA) or 10mM Ammonium Acetate (pH 5.0) .

-

The Conflict:

-

Retention: To retain the analyte on a C18 column, you must suppress the ionization of the carboxylic acid (keep pH < pKa). 0.1% FA (pH ~2.7) achieves this, driving the analyte into the stationary phase.

-

Ionization:[1] In ESI(-), you want the analyte deprotonated (

). An acidic mobile phase suppresses this, theoretically reducing sensitivity.

-

-

The Solution: Despite the theory, 0.1% Formic Acid is often preferred. The high voltage in the ESI source is usually sufficient to strip the proton even in an acidic mobile phase. If absolute sensitivity is too low, switch to 10mM Ammonium Acetate (pH 5.0) . This pH is a "sweet spot"—low enough to allow some retention, but high enough to encourage ionization in the source.

Module 2: Validated Experimental Protocol

This protocol is designed for a standard C18 column (e.g., Phenomenex Synergi Max-RP or Waters HSS T3), which excels at retaining polar organic compounds.

Table 1: Recommended Chromatographic Conditions

| Parameter | Specification | Notes |

| Column | C18 (100mm x 2.1mm, 1.7-2.6 µm) | End-capped columns preferred to reduce silanol tailing. |

| Mobile Phase A | Water + 0.1% Formic Acid | High purity LC-MS grade required. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Ensure acid concentration matches Phase A to prevent baseline drift. |

| Flow Rate | 0.3 - 0.4 mL/min | Optimal for ESI desolvation. |

| Column Temp | 40 °C | Improves mass transfer and sharpens peaks. |

| Injection Vol | 5 - 10 µL | Avoid using 100% organic injection solvent (causes peak fronting). |

Gradient Strategy

4-HNE-MA elutes relatively early. A shallow gradient is required to separate it from the unretained void volume (salts/matrix) and to resolve its diastereomers.

-

0.0 min: 5% B (Hold for 1 min to load)

-

1.0 min: Ramp to 30% B over 5 mins (Shallow gradient for separation)

-

6.0 min: Ramp to 95% B (Wash column)

-

8.0 min: Hold 95% B

-

8.1 min: Return to 5% B

-

11.0 min: Stop (Re-equilibration)

Module 3: Visualizing the Optimization Workflow

The following diagram illustrates the decision process for selecting and tuning the mobile phase based on your specific experimental goals (Quantification vs. Isomer Profiling).

Caption: Decision tree for selecting mobile phase components based on sensitivity and resolution requirements.

Module 4: Troubleshooting Guide

Issue 1: Peak Tailing (Asymmetry > 1.5)

Cause: Secondary interactions between the amine/carboxyl groups of 4-HNE-MA and residual silanols on the column stationary phase. Fixes:

-

Lower pH: Ensure your Formic Acid concentration is accurately 0.1%. If using Ammonium Acetate, ensure pH is < 5.0.

-

Increase Ionic Strength: If using 0.1% FA, add 5mM Ammonium Formate. The ammonium ions compete with the analyte for silanol sites, "blocking" them.

-

Column Health: If the column is old, the bonded phase may be hydrolyzed, exposing more silanols. Replace the column.

Issue 2: Signal Suppression (Matrix Effects)

Cause: Co-eluting phospholipids or salts from urine/plasma. Fixes:

-

Divert Valve: Direct the first 0.8 minutes of flow to waste to remove salts.

-

Dilution: Dilute urine samples 1:4 or 1:10 with Mobile Phase A. This is often more effective than complex extraction (SPE) for mercapturic acids.

-

Wash Step: Ensure the gradient ramp to 95% B is held for at least 2 minutes to clear phospholipids.

Issue 3: Split Peaks

Cause: Injection solvent mismatch or diastereomer separation. Fixes:

-

Solvent Mismatch: If the sample is dissolved in 100% Methanol/ACN but the gradient starts at 5% Organic, the analyte precipitates or travels faster than the mobile phase initially. Dissolve samples in 10-20% ACN (matching starting conditions).

-

Diastereomers: 4-HNE-MA naturally exists as diastereomers. If you see a "split" peak that is consistent, it is likely the isomers partially resolving. You must decide to either integrate them together (for total quantification) or flatten the gradient (e.g., 0.5% B/min slope) to fully separate them.

Module 5: Troubleshooting Logic Flow

Caption: Diagnostic flow for resolving common chromatographic anomalies in HNE-MA analysis.

References

-

Alander, J. et al. (2013). Review of methods for the analysis of 4-hydroxy-2-nonenal metabolites. Free Radical Biology and Medicine.

-

Guéraud, F. et al. (2006). Chemistry and biochemistry of lipid peroxidation products.[2][3] Free Radical Research.

-

Kuiper, H.C. et al. (2012). LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress.[2] Methods in Molecular Biology.

-

Waters Corporation. (2023). Troubleshooting Peak Tailing in Reverse Phase Chromatography. Waters Knowledge Base.[4]

Sources

- 1. mdpi.com [mdpi.com]

- 2. LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and 32P-postlabeling/high-performance liquid chromatography separation of diastereomeric 1,N2-(1,3-propano)-2'-deoxyguanosine 3'-phosphate adducts formed from 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. support.waters.com [support.waters.com]

dealing with interfering compounds in HNE-MA measurement

Subject: Troubleshooting Interfering Compounds in HNE-MA Measurement

Core Directive: The "Clean Signal" Philosophy

Welcome to the technical support hub for lipid peroxidation biomarkers. You are likely here because your HNE-MA (4-hydroxy-2-nonenal mercapturic acid) data is showing inconsistencies—ghost peaks, shifting retention times, or impossible quantification values.

In high-stakes drug development, specificity is survival . HNE-MA is not just a metabolite; it is a downstream witness to oxidative stress. However, it is surrounded by a "chemical noise" of structural isomers and matrix suppressors.

This guide abandons generic advice. We will treat your LC-MS/MS workflow as a self-validating system, focusing on the three primary adversaries of accurate HNE-MA measurement: Isobaric Isomers (ONO-MA) , Metabolic Noise (DHN-MA) , and Matrix Suppression .

Visualizing the Problem: The Metabolic "Traffic Jam"